molecular formula C24H23N3O B2711297 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide CAS No. 347368-22-3

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide

Cat. No.: B2711297
CAS No.: 347368-22-3
M. Wt: 369.468
InChI Key: ZZIHKJYSCCEKJH-UHFFFAOYSA-N
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Description

3-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a novel synthetic indole derivative designed for advanced pharmacological research. This compound combines an N-phenyl indole core, a structural feature known for its ability to modulate protein-protein interactions, with a hydrazide moiety, a functional group recognized for its metal-chelating and versatile biological activity . Indole-based compounds are extensively investigated for their neuroprotective properties. Related structures have demonstrated strong antioxidant effects, the ability to suppress iron-induced lipid peroxidation, and significant inhibition of the MAO-B enzyme, making them compelling candidates for the study of neurodegenerative conditions such as Parkinson's disease . Furthermore, the structural framework of this compound suggests potential for exploration in oncology research. Bis(indole) analogues and hydrazide-hydrazone derivatives have shown promising in vitro cytotoxic activity against various human cancer cell lines, including HeLa, Colo-205, and Hep G2 . The presence of the hydrazide linker may also contribute to iron-chelating activity, which can be relevant in studies targeting iron metabolism in pathological states . This product is provided as a high-purity compound for research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(5-methyl-2,3-diphenylindol-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)27(21)15-14-22(28)26-25/h2-13,16H,14-15,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIHKJYSCCEKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methyl and diphenyl groups. The final step involves the addition of the propanehydrazide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Reaction Mechanism

The mechanism involves nucleophilic acyl substitution :

  • Activation : Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, enhancing electrophilicity.

  • Nucleophilic attack : Hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

  • Elimination : The leaving group (Cl⁻) departs, forming a tetrahedral intermediate.

  • Deprotonation : The intermediate loses a proton to yield the hydrazide product.

Reaction Conditions and Analysis

Parameter Details Source
Temperature Reflux conditions (~78°C for ethanol)
Reaction Time ~2 hours
Solvent Ethanol or dichloromethane (DCM)
Monitoring Thin-layer chromatography (TLC) with ethyl acetate:hexane (4:1)
Purification Recrystallization in ethanol

Structural Characterization

  • 1H-NMR : Expected signals include aromatic protons (indole and phenyl rings), methylene protons (CH₂ groups), and NH₂ protons (hydrazide).

  • 13C-NMR : Detection of carbonyl carbons (C=O) and aromatic carbons.

  • FT-IR : Absorption bands for C=O (~1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

Biological Relevance

While direct data for this compound is unavailable, related indole-hydrazide derivatives show:

  • Antioxidant activity : Scavenging of DPPH radicals, comparable to ascorbic acid .

  • MAO-B inhibition : Potential neuroprotective effects, as observed in IPA and 5MICA hybrids .

  • Anticancer activity : Cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines .

Challenges and Considerations

  • Yield Optimization : Reaction efficiency may vary based on steric hindrance from the bulky indole substituents.

  • Stability : Hydrazides are generally stable but require storage in dry conditions to prevent hydrolysis.

This synthesis pathway and analysis are inferred from analogous methods in the literature, emphasizing the adaptability of hydrazide-forming reactions to indole derivatives .

Scientific Research Applications

The compound exhibits various biological activities attributed to its indole structure. Key applications include:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interfering with critical cellular processes such as DNA replication and repair. Indole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting similar potential for this compound.
  • Antimicrobial Properties : Preliminary studies suggest that 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide possesses antimicrobial activity against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
  • Antioxidant Effects : The antioxidant properties of indole derivatives contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress.

Anticancer Effects

A study investigating the antiproliferative effects of indole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The following table summarizes findings from related research:

CompoundCell LineIC50 (µM)
This compoundA549TBD
IndolylquinazolinoneA5490.98
Control (Bleomycin)A5490.5

Antimicrobial Activity

Research has shown that indole derivatives can exhibit antimicrobial properties. A case study highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting that this compound could have similar efficacy.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Indole-Based Hydrazones ()

Compounds such as N′-(2,4-dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3c) and N′-(4-hydroxy-3-methoxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3d) share the indole-propanehydrazide backbone but differ in the substituents on the benzylidene group. Key differences include:

  • Melting Points : 3c (239–240°C) vs. 3d (157–158°C), indicating that electron-withdrawing groups (e.g., hydroxyl, methoxy) increase crystallinity and thermal stability .
  • Biological Activity : Hydroxy and methoxy substitutions enhance antioxidant and neuroprotective effects by improving hydrogen-donating capacity and reducing oxidative stress .

Piperazine/Piperidine-Substituted Hydrazides ()

Compounds like 3-(4-phenylpiperazin-1-yl)propanehydrazide (3a) and 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) replace the indole ring with nitrogen-containing heterocycles. Key distinctions:

  • Synthetic Accessibility : Lower yields (69% for 3a vs. 87% for indole-based 3c) suggest steric hindrance from bulkier substituents complicates synthesis .
  • Biological Targets : Piperazine derivatives exhibit cholinesterase inhibition (IC₅₀ values < 10 μM), whereas indole-based analogues show stronger neuroprotection due to indole’s affinity for neuronal receptors .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents
Target Compound* N/A N/A 5-Me, 2,3-Ph-indole
3c () 239–240 87 2,4-diOH-benzylidene
3a () 121–123 69 4-phenylpiperazine
6k () N/A N/A Xanthine-thio, 2,3-diOMe-benzylidene
3h () 110–112 43 4-benzylpiperidine

*Direct data for the target compound are unavailable; table highlights trends among analogues.

Neuroprotection and MAO-B Inhibition ()

Xanthine-derived hydrazides (6k, 6l) exhibit MAO-B inhibition (IC₅₀ < 1 μM) and low neurotoxicity due to reduced lipophilicity (calculated logP < 3) and smaller dipole moments (<5 Debye).

Antioxidant Capacity ()

Indole hydrazones with dihydroxybenzylidene groups (e.g., 3c) demonstrate radical scavenging activity (EC₅₀ ~20 μM in DPPH assays), outperforming methoxy-substituted analogues. The target compound’s lack of phenolic -OH groups may limit antioxidant efficacy unless compensated by its indole aromatic system .

Cholinesterase Inhibition ()

Piperazine derivatives (e.g., 3a) inhibit acetylcholinesterase (AChE) with IC₅₀ values of ~5 μM, whereas benzylidene-indole hydrazides show weaker inhibition (>50 μM). The target compound’s diphenyl groups may enhance AChE binding via π-π stacking, though steric effects could reduce potency .

Biological Activity

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a synthetic compound classified within the indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Overview

The compound has the following structural formula:

C24H23N3O\text{C}_{24}\text{H}_{23}\text{N}_{3}\text{O}

It is synthesized through a multi-step process that typically includes the formation of the indole core followed by the introduction of various substituents.

Indole derivatives, including this compound, exhibit a range of biological activities attributed to their ability to interact with multiple molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may act by interfering with topoisomerase II activity, which is crucial for DNA replication and repair .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antioxidant Effects : The antioxidant properties of indole derivatives contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Anticancer Effects

A study highlighted the antiproliferative effects of similar indole derivatives on cancer cell lines. For instance, compounds derived from indole structures displayed significant cytotoxicity against A549 lung cancer cells, indicating that this compound could have similar effects due to structural similarities .

CompoundCell LineIC50 (µM)
This compoundA549TBD
3k (Indolylquinazolinone)A5490.98
Control (Bleomycin)A5490.5

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

PathogenMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 259233.907.80
MRSA ATCC 43300<1.00TBD
E. coli ATCC 25922InactiveInactive

These results suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited or no activity against Gram-negative bacteria such as E. coli .

Case Studies

Several case studies have documented the biological activities of indole derivatives closely related to this compound:

  • Antitumor Activity : Research demonstrated that indole derivatives inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Studies : Investigations into the neuroprotective effects indicated that certain analogs could protect neuronal cells from oxidative damage and exhibit MAO-B inhibitory activity, which is beneficial in treating neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanehydrazide?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting 5-methyl-2,3-diphenyl-1H-indole with a propanehydrazide intermediate. For example:

Intermediate Preparation : React 3-(substitutedamino)propanehydrazide (e.g., 3-(4-benzylpiperidin-1-yl)propanehydrazide) with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux. The reaction is monitored via TLC until completion .

Purification : The crude product is concentrated under reduced pressure, washed with diethyl ether-petroleum ether, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the hydrazide derivative .
Key Data :

  • Typical yields range from 46% to 87% for analogous hydrazides .
  • Characterization includes HRMS (e.g., [M + H]+ m/z) and melting point analysis (e.g., 58–60°C for related compounds) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + H]+ m/z calculated vs. observed) .

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituents on the indole and hydrazide moieties.

X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures using diffraction data. SHELX is robust for small-molecule refinement and handles twinned or high-resolution data .
Example : A related indole-hydrazide derivative was resolved using SHELXTL (Bruker AXS version), confirming bond lengths and angles .

Advanced: What strategies optimize reaction yields for analogous hydrazides in sterically hindered environments?

Methodological Answer:
Steric hindrance from diphenyl or bulky substituents requires tailored approaches:

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate aldehyde carbonyl groups during condensation .

Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sluggish reactions (e.g., from 46% to 65% in analogous systems) .
Note : Reaction monitoring via HPLC or LC-MS is critical to avoid side products.

Advanced: How does the indole-hydrazide scaffold influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:
The indole core and hydrazide side chain contribute to bioactivity through:

Hydrogen Bonding : The hydrazide NH group interacts with enzyme active sites (e.g., monoamine oxidase-B inhibition) .

Aromatic Stacking : Diphenyl groups enhance lipophilicity and membrane permeability, as seen in anticancer assays .

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